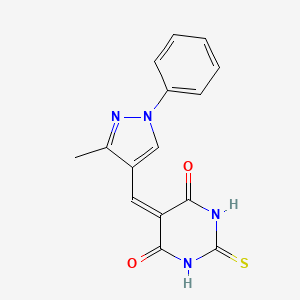
5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 5-((3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thioxodihydropyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by a thioxodihydropyrimidine core substituted with a pyrazole moiety. Its chemical formula is C15H14N4OS, and it features multiple functional groups that contribute to its biological properties.
1. Antimicrobial Activity
Research indicates that derivatives of thioxodihydropyrimidines exhibit significant antimicrobial activity. For instance, compounds similar to our target compound have been screened for their ability to inhibit various bacterial strains. In one study, synthesized derivatives were tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth, particularly against Staphylococcus aureus and Escherichia coli .
2. Antioxidant Activity
The antioxidant potential of the compound was evaluated through various assays, including the DPPH radical scavenging assay. Compounds in this class demonstrated notable free radical scavenging capabilities, suggesting their utility in combating oxidative stress-related diseases .
3. Anti-glycation Activity
A significant aspect of the biological activity of these compounds is their ability to inhibit glycation processes, which are implicated in diabetic complications. The target compound showed IC50 values ranging from 264.07 to 448.63 µM against α-glucosidase activity, indicating a reversible mixed-type inhibition mechanism . This suggests potential therapeutic benefits in managing diabetes and its associated complications.
4. Anticonvulsant Activity
In vivo studies have demonstrated that certain derivatives possess anticonvulsant properties. The compound was evaluated using maximal electroshock and pentylenetetrazol-induced seizure models in mice, showing protective effects against seizures with reduced central nervous system (CNS) depression compared to traditional anticonvulsants like phenytoin .
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of thioxodihydropyrimidine derivatives highlighted the antimicrobial activity of compounds structurally related to our target compound. The study reported minimum inhibitory concentrations (MICs) as low as 16 µg/mL against specific pathogens, establishing a correlation between structural modifications and enhanced biological activity .
Case Study 2: Anti-glycation Properties
Another investigation focused on the anti-glycation effects of similar compounds revealed that modifications at specific positions on the phenyl ring significantly influenced biological activity. The most active compounds exhibited IC50 values lower than standard drugs used in diabetes management, suggesting their potential as lead compounds for further development .
Data Summary
Propriétés
IUPAC Name |
5-[(3-methyl-1-phenylpyrazol-4-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c1-9-10(7-12-13(20)16-15(22)17-14(12)21)8-19(18-9)11-5-3-2-4-6-11/h2-8H,1H3,(H2,16,17,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUBQQPPYRHDMLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)NC(=S)NC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














